molecular formula C15H17O7- B14320298 3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate CAS No. 105544-77-2

3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate

Cat. No.: B14320298
CAS No.: 105544-77-2
M. Wt: 309.29 g/mol
InChI Key: UOJBSSXMRANZEX-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxycarbonyl group and a trimethoxyphenyl group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)butanoate
  • 3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)pent-3-enoate

Uniqueness

3-(Methoxycarbonyl)-4-(2,3,4-trimethoxyphenyl)but-3-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

105544-77-2

Molecular Formula

C15H17O7-

Molecular Weight

309.29 g/mol

IUPAC Name

3-methoxycarbonyl-4-(2,3,4-trimethoxyphenyl)but-3-enoate

InChI

InChI=1S/C15H18O7/c1-19-11-6-5-9(13(20-2)14(11)21-3)7-10(8-12(16)17)15(18)22-4/h5-7H,8H2,1-4H3,(H,16,17)/p-1

InChI Key

UOJBSSXMRANZEX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1)C=C(CC(=O)[O-])C(=O)OC)OC)OC

Origin of Product

United States

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